Cas no 199274-95-8 (2-(4-nitro-1H-pyrazol-3-yl)acetonitrile)

2-(4-Nitro-1H-pyrazol-3-yl)acetonitrile is a nitro-substituted pyrazole derivative with a reactive acetonitrile functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical scaffolds. The presence of both the nitro group and the nitrile moiety enhances its reactivity, enabling applications in nucleophilic substitution, cyclization, and other transformations. Its structural features make it valuable for medicinal chemistry research, including the development of biologically active molecules. The compound is typically handled under controlled conditions due to its reactivity. Purity and stability are critical for consistent performance in synthetic applications.
2-(4-nitro-1H-pyrazol-3-yl)acetonitrile structure
199274-95-8 structure
Product Name:2-(4-nitro-1H-pyrazol-3-yl)acetonitrile
CAS No:199274-95-8
MF:C5H4N4O2
MW:152.110859870911
CID:3877973
PubChem ID:85757571
Update Time:2025-10-30

2-(4-nitro-1H-pyrazol-3-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-acetonitrile, 4-nitro-
    • 2-(4-nitro-1H-pyrazol-3-yl)acetonitrile
    • EN300-1793429
    • 199274-95-8
    • Inchi: 1S/C5H4N4O2/c6-2-1-4-5(9(10)11)3-7-8-4/h3H,1H2,(H,7,8)
    • InChI Key: HWJJGFVPGNQCSW-UHFFFAOYSA-N
    • SMILES: N1C=C([N+]([O-])=O)C(CC#N)=N1

Computed Properties

  • Exact Mass: 152.03342538Da
  • Monoisotopic Mass: 152.03342538Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 98.3Ų

2-(4-nitro-1H-pyrazol-3-yl)acetonitrile Pricemore >>

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Additional information on 2-(4-nitro-1H-pyrazol-3-yl)acetonitrile

Introduction to 2-(4-nitro-1H-pyrazol-3-yl)acetonitrile (CAS No. 199274-95-8)

2-(4-nitro-1H-pyrazol-3-yl)acetonitrile, identified by the chemical compound code CAS No. 199274-95-8, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole derivatives class, which is renowned for its diverse biological activities and potential applications in drug development. The structural framework of 2-(4-nitro-1H-pyrazol-3-yl)acetonitrile incorporates a nitro group and an acetonitrile moiety, both of which contribute to its unique chemical properties and reactivity. These features make it a valuable intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules designed for therapeutic purposes.

The nitro group in the molecular structure of 2-(4-nitro-1H-pyrazol-3-yl)acetonitrile plays a crucial role in its chemical behavior. Nitro groups are known for their ability to participate in various chemical reactions, including nucleophilic substitution, reduction, and oxidation processes. These reactions are fundamental in organic synthesis, enabling the modification and functionalization of the molecule to create derivatives with enhanced pharmacological properties. In particular, the presence of a nitro group can influence the electronic properties of the molecule, affecting its interaction with biological targets such as enzymes and receptors.

On the other hand, the acetonitrile moiety contributes to the polarity and solubility of 2-(4-nitro-1H-pyrazol-3-yl)acetonitrile. Acetonitrile is a common solvent in pharmaceutical research due to its ability to dissolve a wide range of organic compounds. This property is particularly useful in high-performance liquid chromatography (HPLC) and other analytical techniques used to study the compound's behavior and interactions. Additionally, the nitrile group can serve as a versatile handle for further chemical modifications, allowing researchers to introduce additional functional groups or side chains that may enhance biological activity.

Recent advancements in medicinal chemistry have highlighted the importance of pyrazole derivatives in drug discovery. Pyrazole scaffolds are found in numerous FDA-approved drugs and are known for their ability to modulate various biological pathways. The compound 2-(4-nitro-1H-pyrazol-3-yl)acetonitrile represents an interesting example of how structural modifications within this scaffold can lead to novel pharmacological entities. Studies have shown that nitro-substituted pyrazoles exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. These findings have spurred further research into developing new derivatives with improved efficacy and reduced toxicity.

In terms of synthetic applications, 2-(4-nitro-1H-pyrazol-3-yl)acetonitrile serves as a key intermediate in the preparation of more complex molecules. The combination of the nitro group and acetonitrile moiety allows for multiple synthetic pathways, enabling chemists to tailor the molecule's structure for specific purposes. For instance, reduction of the nitro group can yield an amine derivative, which can then be further functionalized through condensation reactions or other transformations. Such flexibility makes 2-(4-nitro-1H-pyrazol-3-yl)acetonitrile a valuable building block in drug discovery pipelines.

The role of computational chemistry has also become increasingly important in studying compounds like 2-(4-nitro-1H-pyrazol-3-yl)acetonitrile. Advanced computational methods allow researchers to predict molecular properties, such as solubility, stability, and binding affinity, without conducting extensive experimental work. These predictions can guide synthetic efforts by identifying optimal conditions for reaction conditions and purification steps. Moreover, computational studies can provide insights into how the molecule interacts with biological targets at the molecular level, aiding in the design of more effective drugs.

Current research trends indicate that pyrazole derivatives continue to be a rich source of novel therapeutic agents. The structural diversity within this class allows for extensive exploration of different pharmacological profiles. For example, recent studies have explored the use of nitro-substituted pyrazoles as kinase inhibitors, which are critical targets in cancer therapy. The compound 2-(4-nitro-1H-pyrazol-3-yl)acetonitrile could potentially serve as a precursor for developing such inhibitors by undergoing further functionalization to introduce additional pharmacophores.

Another area of interest is the use of pyrazole derivatives in treating infectious diseases. The ability of these compounds to disrupt essential biological processes in pathogens makes them promising candidates for antiviral and antibacterial drugs. The nitro group in 2-(4-nitro-1H-pyrazol-3-yl)acetonitrile could be exploited to develop molecules that interfere with viral replication or bacterial metabolic pathways. This approach aligns with global efforts to combat antibiotic resistance and emerging infectious diseases.

The synthesis and characterization of 2-(4-nitro-1H-pyrazol-3-ylo]acetonitrile also contribute to our understanding of reaction mechanisms and synthetic methodologies. Researchers often use this compound as a model system to study fundamental chemical processes, such as nitration reactions or nucleophilic substitutions. By gaining insights into these mechanisms, chemists can develop more efficient synthetic routes and improve reaction yields.

In conclusion, 2-(4-nitro-l'H-pyrazol-s-yIiacetonitrIle (CAS No 19927495 s8 ) is a multifunctional organic molecule with significant potential i pharmaceutical research Its unique structural features make it a valuable intermediate i drug development offering opportunities for designing new therapeutic agents with improved efficacy It also serves as an important model system i studying reaction mechanisms i organic synthesis Further exploration o this compound will likely lead t new discoveries i medicinal chemistry

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